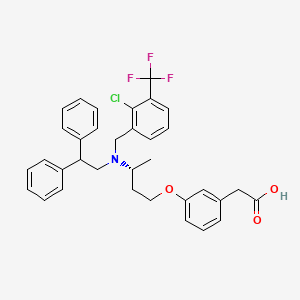

RGX-104

Description

Overview of Liver X Receptors (LXRs) as Therapeutic Targets

Liver X Receptors (LXRs) are members of the nuclear receptor superfamily of transcription factors that are activated by ligands. mdpi.com There are two isoforms, LXRα (NR1H3) and LXRβ (NR1H2), which play pivotal roles in regulating cholesterol, fatty acid, and glucose homeostasis. frontiersin.orgwikipedia.org LXRα is predominantly found in metabolic tissues such as the liver, intestines, and adipose tissue, while LXRβ is expressed ubiquitously throughout the body. mdpi.comuni-muenchen.de Upon activation by endogenous oxysterols, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) on target genes, thereby modulating their expression. frontiersin.orgnih.gov

The dysregulation of LXR signaling has been implicated in the progression of various cancers, making them attractive therapeutic targets. frontiersin.org LXRs influence several cancer hallmarks, including:

Cell Proliferation and Cycle: LXR agonists have been shown to inhibit cell proliferation and induce cell cycle arrest in various cancer cell lines, including prostate, breast, and colon cancer. nih.gov For instance, the LXR agonist T0901317 was found to inhibit the proliferation of human prostate cancer cells by increasing the expression of the cyclin-dependent kinase inhibitor p27. nih.gov

Apoptosis: Activation of LXRs can induce apoptosis in cancer cells. In prostate cancer, ligand treatments have been shown to upregulate the expression of ABCG1, alter lipid raft signaling, and consequently induce apoptosis. mdpi.com

Immune Evasion: LXRs play a significant role in modulating the tumor microenvironment and anti-tumor immunity. mdpi.comfrontiersin.org LXR activation can enhance the anti-tumor immune response by reducing the abundance of immunosuppressive cells like myeloid-derived suppressor cells (MDSCs) and T-regulatory (Treg) cells. mdpi.com

Angiogenesis: LXR agonists can indirectly inhibit tumor growth by reducing angiogenesis, the formation of new blood vessels that supply tumors with nutrients. mdpi.comnih.gov This effect is mediated by a reduction in cholesterol-dependent vascular endothelial growth factor receptor-2 (VEGFR2) signaling in endothelial cells. mdpi.com

The multifaceted role of LXRs in cancer biology has spurred the development of synthetic LXR ligands as potential anti-cancer agents. nih.gov

Rationale for RGX-104 free Acid as an Immuno-modulatory Agent in Oncology

The primary rationale for investigating this compound free acid in oncology lies in its ability to act as a potent immuno-modulatory agent through the activation of the LXR-ApoE pathway. inspirna.com This pathway plays a critical role in stimulating the innate immune response against cancer. inspirna.com

The key mechanisms through which this compound exerts its immuno-modulatory effects include:

Depletion of Myeloid-Derived Suppressor Cells (MDSCs): MDSCs are a heterogeneous population of immature myeloid cells that accumulate in tumors and suppress the anti-tumor activity of T-cells. inspirna.comaacrjournals.org this compound, by activating LXR, upregulates the expression of ApoE. inspirna.com Secreted ApoE then binds to the LRP8 receptor on MDSCs, leading to their apoptosis and thereby reducing their immunosuppressive activity in the tumor microenvironment. aacrjournals.orgnih.govacir.org

Activation of Dendritic Cells (DCs): Dendritic cells are crucial for initiating and shaping the adaptive immune response, including the activation of tumor-targeting T-cells. inspirna.com this compound has been shown to stimulate DCs, further enhancing the anti-tumor immune response. inspirna.cominspirna.com

Stimulation of T-cells: By depleting MDSCs and activating DCs, this compound ultimately leads to the stimulation of cytotoxic T-lymphocytes (CTLs), which are responsible for recognizing and killing cancer cells. inspirna.cominspirna.com Pre-clinical studies have demonstrated that this compound treatment results in an increase in activated CD8+ and CD4+ T-cells within the tumor. aacrjournals.org

Inhibition of Tumor Angiogenesis: Beyond its immuno-modulatory effects, LXR activation by this compound also inhibits the formation of new blood vessels required for tumor growth. inspirna.com

These combined effects result in the suppression of tumor growth and metastasis, as demonstrated in a broad array of pre-clinical models. inspirna.com The ability of this compound to convert an immunosuppressive tumor microenvironment into an immune-active one provides a strong rationale for its use, both as a monotherapy and in combination with other immunotherapies like checkpoint inhibitors. aacrjournals.orgnih.gov

| Mechanism of Action | Effect | Reference |

| LXR Agonism | Transcriptional activation of the ApoE gene. | inspirna.com |

| ApoE Upregulation | Binds to LRP8 on MDSCs, leading to their apoptosis. | aacrjournals.orgnih.gov |

| MDSC Depletion | Reduces immunosuppression in the tumor microenvironment. | inspirna.comaacrjournals.org |

| Dendritic Cell Activation | Enhances the priming of anti-tumor T-cells. | inspirna.cominspirna.com |

| T-cell Stimulation | Increased activity of cytotoxic T-lymphocytes. | inspirna.cominspirna.com |

| Angiogenesis Inhibition | Blocks the formation of new blood vessels in tumors. | inspirna.com |

Historical Context of LXR Agonist Development in Cancer Therapy

The exploration of LXR agonists as potential cancer therapeutics predates the development of this compound. Initial research focused on first-generation synthetic LXR agonists, most notably T0901317 and GW3965. nih.gov These compounds were instrumental in elucidating the fundamental roles of LXR in cancer biology and provided the foundational evidence for their therapeutic potential. wikipedia.orgnih.gov

Studies with T0901317 and GW3965 demonstrated that LXR activation could inhibit the proliferation of various cancer cell lines and suppress tumor growth in pre-clinical models. mdpi.comnih.gov For example, T0901317 was shown to inhibit the growth of prostate cancer xenografts in mice. nih.gov Similarly, GW3965 was found to reduce tumor cell growth in a mouse model of breast cancer. researchgate.net These early studies established the proof-of-concept that targeting LXRs could be a viable anti-cancer strategy. frontiersin.orgnih.gov

However, the clinical development of these first-generation LXR agonists was hampered by significant side effects, primarily related to their impact on lipid metabolism. nih.govnih.gov Systemic activation of LXRα in the liver by these compounds led to hepatic steatosis (fatty liver) and hypertriglyceridemia (elevated triglycerides in the blood). nih.gov T0901317, in particular, was noted to cause unfavorable increases in plasma and liver triglyceride levels, making it a poor candidate for clinical application. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[3-[(3R)-3-[[2-chloro-3-(trifluoromethyl)phenyl]methyl-(2,2-diphenylethyl)amino]butoxy]phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H33ClF3NO3/c1-24(18-19-42-29-16-8-10-25(20-29)21-32(40)41)39(22-28-15-9-17-31(33(28)35)34(36,37)38)23-30(26-11-4-2-5-12-26)27-13-6-3-7-14-27/h2-17,20,24,30H,18-19,21-23H2,1H3,(H,40,41)/t24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLJZDYOBXVOTSA-XMMPIXPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCOC1=CC=CC(=C1)CC(=O)O)N(CC2=C(C(=CC=C2)C(F)(F)F)Cl)CC(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCOC1=CC=CC(=C1)CC(=O)O)N(CC2=C(C(=CC=C2)C(F)(F)F)Cl)CC(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H33ClF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

596.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

610318-54-2 | |

| Record name | SB 742881 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0610318542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Abequolixron | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17146 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ABEQUOLIXRON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q26B92650V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Mechanisms of Action of Rgx 104 Free Acid

Liver X Receptor Agonism and Selectivity

Liver X Receptors are nuclear receptors that play a crucial role in cholesterol and lipid metabolism. acir.orgaacrjournals.org RGX-104's therapeutic effects are derived from its function as a potent LXR agonist. inspirna.cominspirna.com

Specificity for LXRβ

The Liver X Receptor has two isoforms, LXRα and LXRβ. This compound is characterized as a selective LXRβ agonist. acir.orgaacrjournals.orgaacrjournals.org This specificity is significant as LXRβ is ubiquitously expressed, and its activation has been shown to suppress tumor growth and metastasis across a wide variety of cancers. aacrjournals.orgnih.gov Studies using this compound and another LXRβ agonist, GW3965, have demonstrated that LXRβ agonism effectively suppresses tumor growth in murine models of lung, ovarian, renal cell, triple-negative breast, colon cancer, melanoma, and glioblastoma. aacrjournals.orgaacrjournals.org

Transcriptional Activation of the Apolipoprotein E (ApoE) Gene

The core mechanism of this compound is the transcriptional activation of the ApoE gene. selleckchem.comaacrjournals.orgascopubs.org As an LXR agonist, this compound drives the expression of ApoE, a protein that becomes silenced during cancer progression. aacrjournals.org This robust induction of ApoE expression is directly linked to the compound's anti-tumor activity. selleckchem.com The activation of the LXR/ApoE pathway is a novel innate-immune checkpoint that stimulates antitumor immunity. aacrjournals.org

Downstream Molecular Pathways

The upregulation of ApoE by this compound initiates a specific signaling pathway that directly impacts key immunosuppressive cells within the tumor microenvironment.

ApoE/LRP8 Signaling Axis

The primary downstream effect of increased ApoE expression is its interaction with the Low-Density Lipoprotein Receptor-Related Protein 8 (LRP8), which functions as an ApoE receptor. aacrjournals.orgaacrjournals.org This ApoE/LRP8 signaling axis is the critical pathway through which this compound exerts its immunomodulatory effects. nih.govnih.gov LRP8 is present on the surface of myeloid-derived suppressor cells (MDSCs), and the binding of ApoE to this receptor triggers apoptosis, or programmed cell death, in these cells. acir.orgaacrjournals.orgaacrjournals.org This targeted action reduces the survival of MDSCs. aacrjournals.orgnih.gov

Regulation of Cellular Processes in the Tumor Microenvironment

By activating the LXR/ApoE pathway, this compound significantly alters the tumor microenvironment (TME). aacrjournals.orgnih.gov The TME is often characterized by an accumulation of immunosuppressive cells that prevent an effective anti-tumor immune response. aacrjournals.org The primary target of this compound's action, myeloid-derived suppressor cells (MDSCs), are key contributors to this immunosuppressive state. By depleting MDSCs, this compound helps to reverse immune evasion. acir.orgaacrjournals.org This reduction in immunosuppressive MDSCs leads to an increase in the abundance and activation of cytotoxic T lymphocytes (CTLs), such as CD8+ and CD4+ T cells, which are crucial for killing cancer cells. inspirna.comaacrjournals.orgnih.gov Furthermore, LXR activation also stimulates dendritic cells (DCs), which are required for the proper activation of T cells. inspirna.cominspirna.com

Impact on Myeloid-Derived Suppressor Cells (MDSCs)

The most significant outcome of this compound's mechanism of action is its profound impact on MDSCs. inspirna.com These immature myeloid cells are a major obstacle in cancer treatment, as their high levels are associated with resistance to immunotherapy and chemotherapy. inspirna.com this compound-mediated LXR agonism directly counteracts the immunosuppressive function of MDSCs. acir.org

The activation of the ApoE/LRP8 signaling pathway by this compound impairs MDSC survival and leads to their depletion in both the circulation and within the tumor. aacrjournals.orgnih.govinspirna.com Clinical data from a phase 1 trial demonstrated a substantial reduction in both granulocytic and monocytic MDSCs in cancer patients treated with this compound. nih.govaacrjournals.org This depletion of MDSCs is directly correlated with the restoration of anti-tumor immunity. aacrjournals.org

| MDSC Subtype | Median Decrease | Mean Decrease |

|---|---|---|

| Granulocytic MDSCs (G-MDSC) | 86% | 85% |

| Monocytic MDSCs (M-MDSC) | 33% | 42-45% |

Data derived from clinical trial results show a more pronounced depletion of G-MDSCs compared to M-MDSCs following this compound treatment. nih.govaacrjournals.org

| Cancer Type |

|---|

| Melanoma |

| Lung Cancer |

| Ovarian Cancer |

| Glioblastoma (GBM) |

| Renal Cell Cancer |

| Triple-Negative Breast Cancer |

| Colon Cancer |

Research in various preclinical models has shown that LXRβ agonism significantly suppresses tumor growth. selleckchem.comaacrjournals.orgmedchemexpress.com

Induction of MDSC Apoptosis

A primary mechanism by which this compound exerts its anti-tumor effects is through the induction of apoptosis, or programmed cell death, in Myeloid-Derived Suppressor Cells (MDSCs). As an LXR agonist, this compound drives the transcription and subsequent secretion of ApoE acir.org. Research has elucidated that ApoE binds to the Low-density lipoprotein receptor-related protein 8 (LRP8), which is expressed on the surface of MDSCs acir.orgnih.gov.

This ligand-receptor interaction initiates a signaling cascade within the MDSC that culminates in apoptosis acir.org. The necessity of this pathway was demonstrated in preclinical studies where the direct administration of ApoE increased apoptosis in wild-type MDSCs, an effect that was absent in MDSCs deficient in the LRP8 receptor (LRP8-/-) acir.orgnih.gov. This highlights the specific ApoE-LRP8 signaling axis as the critical pathway for this compound-mediated MDSC depletion acir.org.

Reduction of MDSC Abundance and Immunosuppressive Function

By inducing apoptosis, this compound effectively reduces the population of both circulating and tumor-infiltrating MDSCs aacrjournals.org. These cells are a major obstacle to effective anti-tumor immunity, as they suppress the activity of key immune effector cells. Clinical trial data from a phase 1 study in patients with refractory malignancies demonstrated that this compound treatment led to a substantial depletion of MDSCs in all evaluable patients aacrjournals.orgresearchgate.net. Furthermore, studies have shown that the MDSCs remaining after treatment with an LXR agonist exhibit reduced immunosuppressive activity in vitro, suggesting that this compound not only decreases the number of these cells but also impairs the function of the surviving population acir.org.

Differential Effects on PMN-MDSCs and M-MDSCs

MDSCs are a heterogeneous population of cells, primarily categorized into two main subsets: polymorphonuclear or granulocytic MDSCs (PMN-MDSCs) and monocytic MDSCs (M-MDSCs). This compound has been shown to be effective at reducing the counts of both circulating PMN-MDSCs and M-MDSCs aacrjournals.orgacir.org.

However, clinical data indicates a differential effect on these subsets. In a phase 1 trial, the depletion of PMN-MDSCs (identified as CD33+CD15+HLA-DR-/low) was more pronounced than that of M-MDSCs (identified as CD14+Lin-HLA-DR-/low) aacrjournals.orgnih.gov. The table below summarizes the median and mean percentage decrease observed in these patient populations.

| MDSC Subset | Median Decrease | Mean Decrease | Maximum Depletion |

| Granulocytic (PMN-MDSC) | 86% | 85% | Up to 95% |

| Monocytic (M-MDSC) | 33% | 45% | Up to 89% |

| Data from a Phase 1 clinical trial of this compound in patients with refractory malignancies aacrjournals.orgresearchgate.net. |

Enhancement of Anti-Tumor Adaptive Immunity

The reduction in MDSC-mediated immunosuppression by this compound creates a more permissive environment for the activation and function of the adaptive immune system, particularly T-cells.

Activation and Proliferation of Cytotoxic T-Lymphocytes (CTLs)

By depleting the MDSC population, this compound removes a significant barrier to T-cell function, resulting in the activation of cytotoxic T-lymphocytes (CTLs) aacrjournals.orgnih.gov. These CD8+ T-cells are critical for recognizing and killing cancer cells. In a clinical study, treatment with this compound resulted in a significant increase in activated CTLs in 5 out of 6 evaluable patients aacrjournals.orgacir.org. This effect is believed to be a direct consequence of curbing the immunosuppressive activity of MDSCs nih.gov. Preclinical models have further shown that combining this compound with anti-PD-1 checkpoint inhibitors synergistically enhances anti-tumor activity by significantly augmenting the abundance of tumor-infiltrating CTLs acir.orgnih.gov.

| Patient Response to this compound | CTL Activation (PD-1+GITR+ CD8+ T-cells) |

| Number of Patients with Increased Activation | 5 out of 6 |

| Median Increase | 322% |

| Mean Increase | 352% |

| Data from a Phase 1 clinical trial of this compound in patients with refractory malignancies aacrjournals.orgresearchgate.net. |

Modulation of Dendritic Cell Activation and Antigen Presentation

In addition to depleting MDSCs, this compound has been found to directly stimulate dendritic cells (DCs) ascopubs.orginspirna.com. Dendritic cells are potent antigen-presenting cells (APCs) that are essential for initiating T-cell responses. By processing and presenting tumor antigens to T-cells, activated DCs are a cornerstone of anti-tumor immunity. Pharmacodynamic data from a clinical trial showed that this compound treatment led to DC stimulation, as evidenced by a median 34% increase in the expression of PD-L1 on the surface of dendritic cells (HLA-DR+Lin-) ascopubs.org. This activation of DCs is a key part of the mechanism through which this compound stimulates broad anti-tumor immunity inspirna.com.

Anti-Angiogenic Effects within the Tumor Microenvironment

The formation of new blood vessels, a process known as angiogenesis, is critical for tumor growth, providing essential nutrients and oxygen to rapidly dividing cancer cells. This compound free acid interferes with this process through a series of molecular and cellular events initiated by LXR activation.

Inhibition of Tumor Vascularization

The primary mechanism by which this compound free acid inhibits tumor vascularization is through the upregulation of ApoE. The binding of ApoE to its receptor, Low-density lipoprotein receptor-related protein 8 (LRP8), robustly inhibits angiogenesis aacrjournals.org. This interaction is believed to interfere with the recruitment and function of endothelial cells, the primary building blocks of blood vessels.

While direct quantitative data on the reduction of microvessel density in tumors treated specifically with this compound free acid is not extensively detailed in publicly available research, the overarching mechanism of LXR agonism points towards a significant reduction in tumor vascularity. The anti-angiogenic effects of LXR activation have been observed in various preclinical cancer models nih.gov.

Table 1: Key Molecular Players in the Anti-Angiogenic Action of this compound free Acid

| Molecule | Role in Angiogenesis Inhibition |

| This compound free acid | Potent LXR agonist |

| Liver X Receptor (LXR) | Nuclear receptor that, when activated, upregulates ApoE expression. |

| Apolipoprotein E (ApoE) | Secreted protein that inhibits angiogenesis upon binding to its receptor. |

| LRP8 (ApoER2) | Cell surface receptor for ApoE; its activation robustly inhibits angiogenesis. |

Disruption of Angiogenic Factor Pathways

The anti-angiogenic activity of this compound free acid extends to the disruption of key signaling pathways that promote blood vessel formation. While the direct impact of this compound on specific angiogenic factors like Vascular Endothelial Growth Factor (VEGF) and basic Fibroblast Growth Factor (bFGF) is an area of ongoing investigation, the known downstream effects of LXR activation provide insight into these mechanisms.

The interaction of ApoE with LRP8 on endothelial cells is a critical step in mediating the anti-angiogenic signals. LRP8 is expressed on vascular endothelial cells and is involved in various signaling pathways nih.gov. The binding of ApoE to LRP8 can trigger intracellular signals that counteract the pro-angiogenic stimuli within the tumor microenvironment.

Preclinical Investigations of Rgx 104 Free Acid Efficacy

Monotherapy Studies in Diverse Cancer Models

RGX-104, as a single agent, has demonstrated considerable antitumor effects in a range of preclinical cancer models. aacrjournals.orgresearchgate.net Laboratory studies have shown its efficacy in suppressing tumor growth and metastasis in numerous animal tumor models. inspirna.com The therapeutic effect is linked to its role as an LXR agonist, activating the ApoE gene and modulating innate immunity. inspirna.comacir.org This leads to the depletion of both circulating and tumor-infiltrating MDSCs, which in turn results in the activation of cytotoxic T-lymphocytes (CTLs). aacrjournals.orgresearchgate.net The effectiveness of this compound monotherapy has been observed in models of lung cancer, colon cancer, and melanoma, among others. aacrjournals.orgresearchgate.netnih.gov

Oral administration of this compound has been shown to significantly suppress the growth of multiple types of cancer in animal models. nih.gov Strong tumor growth suppression was noted even in animals with large, established tumors. nih.gov In some preclinical studies, treatment with an LXR agonist like this compound led to partial or even complete tumor regressions. nih.gov This anti-tumor activity has been observed across a wide spectrum of cancers, including renal cell, triple-negative breast, and colon cancer. nih.gov For instance, studies using syngeneic MC38 colon cancer tumors showed that this compound was more effective in immunocompetent mice compared to immunodeficient mice, highlighting the role of the immune system in its mechanism of action. acir.org

Table 1: Summary of this compound Monotherapy Efficacy in Preclinical Tumor Models

The LXR-ApoE pathway, which is targeted by this compound, plays a role in suppressing metastatic colonization. nih.gov Pharmacological activation of the LXRβ isoform was found to suppress melanoma tumor progression and the formation of metastases. nih.gov ApoE, a target of LXR, impedes cancer cell invasiveness and the recruitment of endothelial cells, which are key phenotypes of metastasis. nih.gov By activating ApoE expression, this compound helps to restore this natural barrier to metastatic colonization. nih.gov

In preclinical models of lung cancer, this compound has demonstrated significant antitumor activity as a monotherapy. aacrjournals.orgresearchgate.net Specifically, in the Lewis lung cancer (LLC) model, treatment with this compound elicited notable anti-tumor effects. aacrjournals.orgresearchgate.net Further clinical investigations have been pursued for both non-small cell lung cancer (NSCLC) and small cell lung cancer (SCLC) based on these promising preclinical findings. inspirna.cominspirna.com A phase 1b/2 study is evaluating this compound in combination with docetaxel (B913) for patients with relapsed/refractory extensive-stage SCLC. inspirna.com Another trial is assessing its use with standard-of-care regimens in NSCLC. inspirna.cominspirna.com Interim data from a study combining abequolixron (this compound) with docetaxel showed encouraging preliminary clinical activity in heavily-pretreated NSCLC and SCLC patients. inspirna.com

Preclinical research has established the efficacy of this compound monotherapy in melanoma models. aacrjournals.orgresearchgate.net In the B16F10 murine melanoma model, single-agent this compound treatment resulted in significant antitumor activity. aacrjournals.orgresearchgate.net The mechanism involves the LXR agonist-mediated induction of ApoE, which depletes immunosuppressive MDSCs and activates cytotoxic T lymphocytes. aacrjournals.orgacir.org This modulation of the tumor microenvironment is crucial for its therapeutic effect. acir.org Flow cytometric analysis of tumor tissue from B16F10 melanoma-bearing mice showed that LXR agonism significantly reduced both granulocytic and monocytic MDSCs. acir.org

The efficacy of LXR agonists, including this compound, has been observed in preclinical models of ovarian cancer. nih.gov Oral administration of these agents significantly suppressed tumor growth in these models. nih.gov This suggests that the immunomodulatory effects of this compound, driven by the LXR-ApoE pathway, are applicable to ovarian malignancies. nih.gov

Preclinical studies have also explored the effect of this compound in glioblastoma, the most common primary brain tumor. nih.govnih.gov In murine models, oral administration of this compound significantly suppressed the growth of glioblastoma tumors. nih.gov Specifically, in models using U118 and GL261 glioblastoma cells, LXR agonist treatment demonstrated strong tumor growth suppression. nih.gov

Table 2: Chemical Compounds Mentioned

Studies in Other Solid Tumor Models (e.g., Triple-Negative Breast Cancer, Renal Cell Carcinoma, Colon Cancer)

Preclinical studies have demonstrated the broad anti-tumor activity of this compound, a potent agonist of the Liver X Receptor (LXR), across a variety of solid tumor models. nih.govinspirna.com Oral administration of this compound has been shown to significantly suppress the growth of several cancer types, including triple-negative breast cancer, renal cell carcinoma, and colon cancer. nih.gov In some instances, treatment with an LXR agonist resulted in partial or even complete tumor regressions. nih.gov The anti-tumor effects of this compound are mediated through the activation of the LXR/ApoE pathway, which plays a crucial role in regulating the innate immune system in the tumor microenvironment. inspirna.cominspirna.com

Clinical trial designs have incorporated these preclinical findings, with expansion cohorts enrolling patients with various solid tumors, including triple-negative breast cancer and renal cell carcinoma, to further evaluate the efficacy of this compound. inspirna.com

Table 1: Preclinical Efficacy of this compound in Various Solid Tumor Models

| Tumor Model | Compound | Key Findings |

| Triple-Negative Breast Cancer | This compound | Significant suppression of tumor growth. nih.gov |

| Renal Cell Carcinoma | This compound | Significant suppression of tumor growth. nih.gov |

| Colon Cancer | This compound | Significant suppression of tumor growth. nih.gov |

| Melanoma (B16F10) | This compound | Elicited significant antitumor activity as a monotherapy. researchgate.net |

| Lewis Lung Carcinoma (LLC) | This compound | Elicited significant antitumor activity as a monotherapy. researchgate.net |

| Colon Adenocarcinoma (CT26) | This compound | Elicited significant antitumor activity as a monotherapy. researchgate.net |

Combination Therapy Strategies in Preclinical Settings

The immunomodulatory mechanism of this compound provides a strong rationale for its use in combination with other cancer therapies. By depleting myeloid-derived suppressor cells (MDSCs), which are associated with resistance to both checkpoint inhibitors and chemotherapy, this compound can potentially enhance the efficacy of these treatments. inspirna.com

Preclinical studies have shown that combining this compound with a PD-1 antagonist results in synergistic antitumor activity, particularly in models resistant to PD-1 inhibitors alone. researchgate.net In the Lewis lung cancer model, the co-administration of this compound and an anti-PD-1 antibody demonstrated synergistic anti-tumor effects without additional adjuvant tumor antigen vaccination. nih.gov This combination therapy was well-tolerated in animal models. nih.gov Similarly, in the B16F10 murine melanoma model, which typically shows limited response to anti-PD-1 therapy alone, the addition of this compound significantly enhanced the anti-tumor activity. nih.gov This enhanced efficacy was associated with a significant increase in the abundance of tumor-infiltrating cytotoxic T cells compared to anti-PD-1 therapy alone. nih.gov

This compound has shown significant efficacy in combination with taxane chemotherapies. Preclinical models that demonstrate MDSC-associated resistance to docetaxel have shown high efficacy when treated with a combination of this compound and docetaxel. inspirna.com This is attributed to the fact that taxane therapy can promote the expansion of MDSCs, a resistance mechanism that this compound can counteract. inspirna.com While specific preclinical data on the combination with paclitaxel is not detailed in the provided search results, the mechanistic rationale for combining this compound with taxanes like docetaxel would logically extend to paclitaxel. Clinical trials have been designed to evaluate this compound in combination with various chemotherapeutic agents, including docetaxel. inspirna.comcenterwatch.com

Currently, there is no direct preclinical evidence from the provided search results detailing the integration of this compound with pyroptosis-mediated immunotherapy. Pyroptosis is a form of pro-inflammatory cell death that can stimulate anti-tumor immune responses by releasing tumor antigens and inflammatory cytokines. nih.gov Given that this compound modulates the innate immune system, a combination with a pyroptosis-inducing agent could theoretically create a more robust anti-tumor immune response. However, further research is needed to explore this potential synergy.

Preclinical evidence indicates that LXR agonists, including this compound, can act as radiosensitizers. In a subcutaneous homograft murine model of non-small cell lung cancer (NSCLC), both this compound and another LXR agonist, GW3965, were shown to radiosensitize the tumors. nih.gov Radioresistance can be driven by the infiltration of MDSCs induced by radiotherapy. LXR activation by this compound significantly reduces the abundance of MDSCs within the tumor microenvironment. nih.gov By depleting these immunosuppressive cells, this compound can abrogate the immunosuppressive effects of radiotherapy and sensitize NSCLC to treatment. nih.gov

In Vitro Mechanistic Investigations

In vitro studies have been crucial in elucidating the molecular mechanisms underlying the anti-tumor effects of this compound free acid. The primary mechanism of action involves the activation of the Liver X Receptor (LXR), a nuclear hormone receptor. inspirna.com

Activation of LXR by this compound leads to the transcriptional activation of the Apolipoprotein E (ApoE) gene. inspirna.com The resulting increase in ApoE expression has several downstream effects that contribute to the anti-tumor immune response. A key effect is the depletion of myeloid-derived suppressor cells (MDSCs). In vitro treatment of MDSCs with this compound has been shown to promote their apoptosis. nih.gov This depletion of immunosuppressive MDSCs in the tumor microenvironment leads to the activation of cytotoxic T lymphocytes (CTLs). inspirna.com

Further in vitro experiments have demonstrated that splenic MDSCs isolated from tumor-bearing mice treated with this compound have a reduced suppressive capacity on CD8+ T cell activation and proliferation. nih.gov This indicates that this compound not only reduces the number of MDSCs but also inhibits their immunosuppressive function.

Table 2: Summary of In Vitro Mechanistic Findings for this compound

| Target/Process | Effect of this compound | Downstream Consequence |

| Liver X Receptor (LXR) | Agonist | Activation of the LXR/ApoE pathway. inspirna.com |

| ApoE Gene | Transcriptional Activation | Increased ApoE expression. inspirna.com |

| Myeloid-Derived Suppressor Cells (MDSCs) | Promotes Apoptosis | Depletion of immunosuppressive MDSCs. nih.gov |

| MDSC Function | Inhibition of Suppressive Capacity | Reduced suppression of T cell activation and proliferation. nih.gov |

| Dendritic Cells (DCs) | Stimulation | Enhanced T cell activation and anti-tumor immunity. inspirna.com |

| Tumor Angiogenesis | Inhibition | Reduced recruitment of blood vessels to the tumor. inspirna.com |

Compound List

Effects on Cancer Cell Proliferation, Migration, and Apoptosis

While the primary anti-tumor effects of this compound are mediated through the immune system, preclinical studies have shown that LXR agonists can suppress the growth of multiple cancer types, including melanoma, lung cancer, ovarian cancer, and glioblastoma. inspirna.comnih.gov In some instances, treatment with an LXRβ agonist like this compound has led to partial or even complete tumor regressions in animal models. nih.gov

The direct effects of this compound on cancer cell proliferation, migration, and apoptosis are an area of ongoing investigation. The current body of research strongly suggests that the predominant mechanism of action is not direct cytotoxicity to cancer cells but rather the modulation of the tumor microenvironment to make it less hospitable for tumor growth and survival. LXR activation has been shown to block the ability of tumors to recruit blood vessels, a critical process for tumor expansion. inspirna.cominspirna.cominspirna.cominspirna.com

Further research is needed to fully elucidate the direct impact of this compound on the intrinsic properties of cancer cells, such as their proliferative capacity, migratory potential, and susceptibility to apoptosis.

Studies on MDSC Viability and Immunosuppressive Gene Expression

A key component of this compound's anti-tumor activity is its profound effect on Myeloid-Derived Suppressor Cells (MDSCs). inspirna.cominspirna.commdpi.com MDSCs are a heterogeneous population of immature myeloid cells that accumulate in the tumor microenvironment and suppress the anti-tumor immune response. mdpi.comfrontiersin.org this compound has been shown to deplete circulating and tumor-infiltrating MDSCs, thereby relieving their immunosuppressive effects and allowing for the activation of cytotoxic T-lymphocytes (CTLs). inspirna.cominspirna.cominspirna.com

Clinical data from a Phase 1 trial in patients with refractory solid tumors or lymphomas demonstrated substantial MDSC depletion in evaluable patients. aacrjournals.org Treatment with this compound led to a significant reduction in both granulocytic and monocytic MDSC populations in the peripheral blood of cancer patients. aacrjournals.orgnih.gov This depletion of MDSCs is a critical step in restoring the immune system's ability to recognize and attack cancer cells. nih.gov The activation of the LXR/ApoE pathway by this compound initiates apoptosis in MDSCs. mdpi.com

| MDSC Subtype | Median Decrease (%) | Mean Decrease (%) | Maximum Depletion (%) |

|---|---|---|---|

| Granulocytic (CD33+CD15+HLA-DR-/low) | 86 | 85 | 95 |

| Monocytic (CD14+Lin-HLA-DR-/low) | 33 | 45 | 89 |

Synergistic Effects with Targeted Therapies (e.g., EGFR-TKIs like Gefitinib)

The immunomodulatory mechanism of this compound provides a strong rationale for its use in combination with other anti-cancer therapies. While direct preclinical studies of this compound in combination with Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) like gefitinib have not been extensively reported, the broader class of LXR agonists has shown promise in overcoming resistance to EGFR-TKI treatment.

Preclinical research has demonstrated that another LXR agonist, GW3965, can sensitize EGFR-TKI-resistant non-small cell lung cancer (NSCLC) cells to gefitinib. nih.gov This synergistic effect was attributed to the inhibition of the Akt-nuclear factor (NF)-κB signaling pathway, which is a known resistance mechanism to EGFR-TKIs. nih.gov The combination of the LXR agonist with gefitinib led to decreased cell proliferation and increased apoptosis in resistant lung cancer cells. nih.gov

Given that this compound is a more potent LXR agonist, it is plausible that it could exert similar or even more pronounced synergistic effects when combined with EGFR-TKIs in EGFR-mutant cancers. By targeting the immunosuppressive tumor microenvironment and potentially reversing key resistance pathways, this compound could enhance the efficacy of targeted therapies like gefitinib.

| LXR Agonist | EGFR-TKI | Cancer Model | Observed Synergistic Effect | Proposed Mechanism |

|---|---|---|---|---|

| GW3965 | Gefitinib | EGFR-TKI-resistant NSCLC cells | - Enhanced sensitivity to Gefitinib

| Inhibition of the Akt-NF-κB signaling pathway |

Translational and Clinical Development of Rgx 104 Free Acid

Clinical Trial Design and Methodology

Phase 1 First-in-Human Dose Escalation Studies (e.g., NCT02922764)

The clinical development of RGX-104 was initiated with a Phase 1, first-in-human, dose-escalation and expansion study, identified as NCT02922764. centerwatch.comgeorgiacancerinfo.org The primary purpose of this initial phase was to evaluate this compound as a single agent and in combination with other cancer therapies, including docetaxel (B913), nivolumab, ipilimumab, or pembrolizumab plus carboplatin/pemetrexed. nyu.edu The study enrolled patients with advanced solid tumors or lymphomas that were metastatic or locally advanced and unresectable, and who had shown disease progression on available standard therapies. centerwatch.comumiamihealth.org

The dose-escalation stage of the trial was designed to determine the highest tolerable dose and to understand the safety and side effects of this compound. nyu.edu In the monotherapy arm, patients with refractory solid tumors or lymphomas were treated across different dose cohorts. aacrjournals.org For instance, initial cohorts involved this compound administered orally for 21 days followed by a one-week rest in a 28-day cycle. aacrjournals.orgresearchgate.net This rest period was later eliminated as the drug was well tolerated. researchgate.net

Similarly, the dose-escalation for the combination therapy with docetaxel involved treating patients with refractory solid tumors across three different dosing cohorts to establish a suitable regimen for further studies. inspirna.comaacrjournals.org

Phase 1b/2 Expansion Cohorts and Objectives

Following the dose-escalation phase, the study transitioned into expansion cohorts to further characterize the safety, efficacy, pharmacokinetics, and pharmacodynamics of this compound at the determined dose. centerwatch.com The primary objectives of these expansion cohorts were to assess the antitumor activity of this compound, both as a monotherapy and in combination regimens, in specific patient populations. inspirna.comgeorgiacancerinfo.org

Expansion cohorts were planned for various malignancies, including:

this compound as a single agent in patients with refractory ovarian cancer. researchgate.net

this compound in combination with docetaxel for patients with small cell lung cancer (SCLC) or high-grade neuroendocrine tumors. centerwatch.comaacrjournals.org

this compound combined with docetaxel for patients in the second- or third-line setting of non-small cell lung cancer (NSCLC). inspirna.com

An expansion arm of this compound in combination with ipilimumab for second- or third-line endometrial cancer was also included. inspirna.com

These expansion studies aimed to gather more robust data on the clinical activity of the drug in tumor types where APOE dysregulation is prevalent. inspirna.com

Clinical Activity as Monotherapy

Preliminary Disease Control Rates in Refractory Malignancies

In the initial Phase 1 monotherapy dose-escalation study, this compound demonstrated clinical benefit in heavily pre-treated patients with refractory solid tumors. aacrjournals.orgresearchgate.net The study reported a disease control rate (DCR), which includes stable disease and partial responses, of 40% in this patient population. aacrjournals.orgresearchgate.net

Objective clinical activity was observed, including a confirmed partial response by immune-related response criteria in a patient with platinum-refractory small cell lung cancer (SCLC). aacrjournals.orgresearchgate.net Another confirmed radiographic partial response was noted in a patient with a high-grade neuroendocrine malignancy. researchgate.net This early clinical activity was associated with pharmacodynamic evidence of on-target effects, such as the depletion of myeloid-derived suppressor cells and subsequent T-cell activation. aacrjournals.orgresearchgate.net

| Metric | Result | Patient Population |

|---|---|---|

| Disease Control Rate (DCR) | 40% | Refractory Solid Tumors |

| Confirmed Partial Response (PR) | 1 Patient | Platinum-Refractory Small Cell Lung Cancer (SCLC) |

Clinical Outcomes of Combination Therapies

This compound free Acid in Combination with Docetaxel

The combination of this compound with the chemotherapy agent docetaxel has shown encouraging preliminary clinical activity in patients with heavily-pretreated, advanced or metastatic cancers. inspirna.com The rationale for this combination is based on the role of MDSCs in conferring resistance to chemotherapy, which this compound helps to overcome. inspirna.comaacrjournals.org

In the dose-escalation cohorts of the phase 1b study, as of February 2020, 11 patients with refractory solid tumors were treated with this compound plus docetaxel. aacrjournals.org Among the 9 evaluable patients, the disease control rate was 66%. aacrjournals.orgresearchgate.net This included partial responses in patients with checkpoint inhibitor-refractory cancers. aacrjournals.org

| Metric | Result | Patient Population | Data Cutoff |

|---|---|---|---|

| Disease Control Rate (DCR) | 66% | Refractory Solid Tumors (n=9 evaluable) | Feb 2020 |

| Overall Response Rate (ORR) | 38% | NSCLC and SCLC (n=13 evaluable) | Dec 2022 |

| Disease Control Rate (DCR) | 77% | NSCLC and SCLC (n=13 evaluable) | Dec 2022 |

| Overall Response Rate (ORR) | 53% | Advanced/Metastatic Nonsquamous NSCLC (n=15 evaluable) | 2024 Data |

| Median Duration of Response (DOR) | 5.8 months | Advanced/Metastatic Nonsquamous NSCLC (n=21 ITT) | 2024 Data |

| Median Progression-Free Survival (PFS) | 3.3 months | Advanced/Metastatic Nonsquamous NSCLC (n=21 ITT) | 2024 Data |

Efficacy in Advanced/Metastatic Non-Small Cell Lung Cancer

In a Phase 1b/2 clinical trial (NCT02922764), this compound in combination with docetaxel has shown encouraging preliminary efficacy in patients with advanced/metastatic non-squamous non-small cell lung cancer (NSCLC) in second- and third-line settings. onclive.com Interim data from this study reported on patients who were heavily pre-treated. larvol.com In an evaluable cohort of five patients with second- or third-line NSCLC, four achieved partial responses (PRs), with two of these being confirmed partial responses. inspirna.com Four of these five patients remained on the study treatment for over 19 weeks, with one ongoing at 37 weeks. inspirna.com

Achieved Overall Response Rates and Disease Control Rates

Subsequent data presented from the NSCLC cohort of this trial showed an ORR of 53% in the evaluable population (n=15) and 38% in the intention-to-treat (ITT) population (n=21). onclive.com Historically, docetaxel monotherapy in similar second- and third-line settings is associated with an ORR of approximately 15% to 20%. onclive.com

Interactive Data Table: Efficacy of this compound and Docetaxel in Lung Cancer (Interim Analysis)

| Cohort | Number of Evaluable Patients | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Additional Outcomes |

| All Patients | 13 | 38% | 77% | 5 patients achieved Partial Response (PR). |

| 2/3L NSCLC | 5 | 80% (4 PRs) | Not Reported | 4 of 5 patients on treatment >19 weeks. |

| 2L SCLC | 8 | 12.5% (1 PR) | 75% (1 PR + 5 SD) | 4 patients progression-free >24 weeks. |

Observed Depletion of Circulating MDSCs and Activation of T-Cells

A key pharmacodynamic effect of this compound is the depletion of myeloid-derived suppressor cells (MDSCs), which are known to suppress anti-tumor immune responses. inspirna.comnih.gov Clinical studies have shown that treatment with this compound leads to a significant reduction in both granulocytic and monocytic MDSCs in the peripheral blood of cancer patients. nih.govacir.org In one analysis, up to 95% depletion of granulocytic MDSCs was observed, with the effect typically starting one to two weeks after treatment initiation. researchgate.net This depletion of MDSCs is a result of LXR-ApoE pathway activation, which promotes MDSC apoptosis. researchgate.netacir.org

The reduction in immunosuppressive MDSCs is accompanied by the activation of T-cells. nih.govacir.org Treatment with this compound has been shown to result in a significant increase in the activation of cytotoxic T-lymphocytes (CTLs). inspirna.comacir.org This T-cell activation has been correlated with the magnitude of MDSC depletion, providing a clear mechanistic link between the drug's effect on innate immunity and the subsequent adaptive immune response. inspirna.comresearchgate.net

This compound free Acid in Combination with Immune Checkpoint Inhibitors

The ability of this compound to remodel the tumor microenvironment by depleting MDSCs provides a strong rationale for its use in combination with immune checkpoint inhibitors (ICIs). inspirna.com

Strategies for Overcoming Prior Checkpoint Inhibitor Resistance

MDSCs are recognized as a significant factor in creating an immunosuppressive tumor microenvironment and are associated with resistance to checkpoint inhibitor therapies. inspirna.com By targeting and depleting these cells, this compound aims to reverse this resistance and restore sensitivity to ICIs. The mechanism involves reducing the population of immunosuppressive cells, thereby allowing for a more robust anti-tumor T-cell response when combined with a checkpoint inhibitor. nih.govacir.org Clinical data has supported this hypothesis, showing that this compound can induce durable clinical responses in patients who have previously progressed on checkpoint inhibitor therapy. larvol.com

In the combination arms of a Phase 1 study, an objective response rate of 28.6% was observed in evaluable patients who had previously progressed on checkpoint inhibitors. larvol.com These responses included durable partial responses, some lasting over 11 months, in patients whose tumors were also PD-L1 low or negative. larvol.com

Clinical Efficacy with Nivolumab, Ipilimumab, and Pembrolizumab

The Phase 1 clinical trial for this compound (NCT02922764) was designed to evaluate the drug not only as a single agent but also in combination with several immune checkpoint inhibitors. nyu.edugeorgiacancerinfo.org The dose-escalation portion of the study included cohorts where this compound was combined with nivolumab or ipilimumab in patients with relapsed or refractory solid tumors. inspirna.comnyu.edu

Furthermore, the study has been expanded to include a Phase 1b/2 evaluation of this compound in combination with the front-line standard-of-care regimen of pembrolizumab plus carboplatin and pemetrexed. inspirna.comnyu.edu This arm is enrolling patients with advanced non-squamous NSCLC whose tumors are PD-L1 negative, a population that often has a limited response to checkpoint inhibitors alone. inspirna.comlarvol.com A clinical collaboration was also announced to study this compound in combination with ipilimumab for metastatic endometrial cancer. larvol.com

Patient Subpopulations Demonstrating Clinical Benefit

Clinical investigations into this compound, a first-in-class oral small molecule agonist of the Liver X Receptor (LXR), have identified specific patient populations that derive clinical benefit from its immunomodulatory activity. By activating the LXR/Apolipoprotein E (ApoE) pathway, this compound targets foundational mechanisms of immune suppression within the tumor microenvironment, demonstrating meaningful anti-tumor activity in heavily pre-treated patient populations.

Early phase clinical trials enrolled patients with a wide range of advanced and refractory solid tumors and lymphomas who had exhausted standard therapeutic options. In a Phase Ia/Ib trial, this compound monotherapy demonstrated signs of clinical activity in a diverse group of heavily pre-treated patients. inspirna.com

These initial findings established the potential of this compound to provide clinical benefit to patients with a broad spectrum of advanced cancers that are resistant to or have relapsed following standard therapies. cancer.gov

Table 1: Clinical Activity of this compound in Advanced Cancers

| Cohort | Number of Evaluable Patients | Clinical Outcome | Citation |

| Monotherapy | 12 | 4 cases of Stable Disease | biocentury.com |

| Monotherapy | 26 | 40% Disease Control Rate | aacrjournals.org |

| Combination with Docetaxel | 9 | 22% Overall Response Rate, 66% Disease Control Rate | aacrjournals.org |

Further investigation in expansion cohorts of clinical trials revealed notable activity in specific cancer histologies, including those known to be refractory to checkpoint inhibitors (CPI). Objective partial responses (PRs) have been documented in patients with non-small cell lung cancer (NSCLC), small cell lung cancer (SCLC), melanoma, squamous cell carcinoma of the head and neck (SCCHN), and endometrial cancer. businesswire.com

In a study combining this compound with docetaxel, a confirmed PR was observed in a CPI-resistant melanoma patient, who remained on the study for over ten months. inspirna.com Another PR was noted in a patient with CPI-refractory SCCHN. aacrjournals.org Interim data from a Phase 1b/2 study of this compound with docetaxel in patients with relapsed or refractory lung cancer showed an ORR of 38% and a DCR of 77% across 13 evaluable patients with NSCLC and SCLC. larvol.com For the NSCLC cohort, four of five evaluable patients achieved a PR. larvol.com

The clinical activity in these specific tumor types, particularly in patients who have progressed on prior immunotherapies, underscores the distinct mechanism of action of this compound.

Table 2: Documented Responses to this compound in Specific Tumor Types

| Tumor Type | Setting | Clinical Response | Citation |

| Melanoma | CPI-Refractory (Combination Therapy) | Confirmed Partial Response | aacrjournals.orginspirna.com |

| SCCHN | CPI-Refractory (Combination Therapy) | Partial Response | aacrjournals.org |

| NSCLC & SCLC | Relapsed/Refractory (Combination Therapy) | 38% Overall Response Rate | larvol.com |

| Endometrial Cancer | N/A | Partial Response Observed | businesswire.com |

A significant finding from clinical studies is the promising activity of this compound in patients with tumors that are negative or have low expression of Programmed death-ligand 1 (PD-L1). businesswire.com Durable partial responses, some lasting over 11 months, were seen in CPI-refractory patients whose tumors were characterized as PD-L1 low/negative. larvol.com

Correlative studies have provided a potential mechanistic explanation for this observation. Pre-treatment analysis revealed that PD-L1 negative tumors had significantly lower baseline levels of ApoE. businesswire.com This finding suggests that tumors with low ApoE expression may be more susceptible to the therapeutic effects of this compound, which functions by inducing ApoE. businesswire.com This correlation establishes low baseline ApoE in PD-L1 negative tumors as a potential biomarker associated with a higher likelihood of clinical benefit from this compound. businesswire.com Consequently, this compound is being evaluated in a Phase 1b/2 study in combination with pembrolizumab and chemotherapy specifically for patients with advanced non-squamous NSCLC whose tumors are PD-L1 negative. businesswire.comlarvol.com

Pharmacodynamic Assessment in Clinical Trials

Pharmacodynamic (PD) assessments in clinical trials have been crucial to confirming the mechanism of action of this compound in patients. These studies have validated that this compound engages its target, the LXR receptor, leading to the intended downstream biological effects on ApoE expression and key immunosuppressive cell populations.

This compound is a small-molecule LXR agonist designed to transcriptionally activate the APOE gene. aacrjournals.orgresearchgate.net Clinical data have consistently demonstrated robust target engagement. Measurement of ApoE gene expression in peripheral blood cells of patients showed a dose-dependent increase that correlated with this compound drug exposure. aacrjournals.orgresearchgate.net

In an early Phase 1 trial, steady-state drug administration resulted in a median 3.57-fold and a mean 11.61-fold induction of ApoE gene expression. aacrjournals.orgresearchgate.net This potent activation of the LXR-ApoE pathway is a key initiating step in the drug's proposed anti-tumor immune response. inspirna.com The pharmacodynamic effect of robust ApoE induction has been shown to correlate with the magnitude of myeloid-derived suppressor cell (MDSC) depletion, linking target engagement with a primary mechanism of action. businesswire.com

Table 3: ApoE Induction in Peripheral Blood Cells

| Parameter | Finding | Citation |

| Correlation | ApoE gene expression correlated with this compound dose and exposure | aacrjournals.orgresearchgate.net |

| Median Induction | 3.57-fold increase at steady-state | aacrjournals.orgresearchgate.net |

| Mean Induction | 11.61-fold increase at steady-state | aacrjournals.orgresearchgate.net |

A primary mechanism by which this compound stimulates anti-tumor immunity is through the depletion of MDSCs, a heterogeneous population of immature myeloid cells that suppress T-cell function. inspirna.comaacrjournals.orgresearchgate.net Clinical trials have demonstrated that treatment with this compound leads to a substantial and selective reduction of circulating MDSCs in cancer patients. aacrjournals.orgresearchgate.net

Monitoring of peripheral blood immune cells revealed significant depletion in the majority of evaluable patients. aacrjournals.orgresearchgate.net Specifically, analyses showed up to a 95% depletion of granulocytic MDSCs (G-MDSCs) and up to an 89% depletion of monocytic MDSCs (M-MDSCs). aacrjournals.orgresearchgate.net One analysis reported a median decrease of 86% for G-MDSCs and 33% for M-MDSCs. aacrjournals.orgresearchgate.net This effect was typically observed within the first two weeks of initiating treatment and was linked to subsequent T-cell activation. inspirna.com The clinical activity observed across treatment arms was found to be associated with this this compound-related MDSC depletion. businesswire.com

Table 4: Depletion of Peripheral Blood MDSC Populations

| MDSC Subtype | Maximum Depletion | Median Decrease | Citation |

| Granulocytic (G-MDSC) | Up to 95% | 86% | inspirna.comaacrjournals.orgresearchgate.net |

| Monocytic (M-MDSC) | Up to 89% | 33% | aacrjournals.orgresearchgate.net |

Evaluation of T-Cell Activation Markers (e.g., CD8+ T cell populations, LAG-3+ CD8+ T cells)

The translational development of this compound has included the evaluation of its effects on T-cell activation, a critical component of its anti-tumor immune response. Studies have shown that treatment with this compound, an LXR agonist, leads to the activation of cytotoxic T lymphocytes (CTLs). researchgate.netacir.org This activation is a downstream effect of the this compound-mediated induction of Apolipoprotein E (ApoE), which results in the depletion of myeloid-derived suppressor cells (MDSCs), a cell population known to inhibit T-cell function. researchgate.netinspirna.com

In a phase 1 clinical trial involving patients with refractory solid tumors or lymphomas, peripheral blood samples were analyzed to monitor immunologic activity. The treatment resulted in a significant increase in the population of activated CTLs in 5 out of 6 evaluable patients. researchgate.net These activated CTLs were specifically identified by the expression of cell surface markers PD-1 and GITR (Glucocorticoid-induced TNFR-related protein) within the CD8+ T-cell population. researchgate.net GITR is known to be expressed on activated T cells and provides costimulatory signals that enhance their proliferation and effector functions. researchgate.net The peak effects on these activated CTLs were observed approximately two weeks after the initiation of this compound treatment. researchgate.net

The combination of this compound with other immunotherapies has also been explored in preclinical models. In mouse models of B16 melanoma, combining this compound with the adoptive transfer of antigen-specific CD8+ CTLs led to a significant reduction in tumor volume and increased survival. acir.org Similarly, when paired with an anti-PD-1 therapy in a Lewis lung cancer model, the combination demonstrated superior antitumor activity compared to either agent alone. acir.org While specific data on LAG-3+ (Lymphocyte-activation gene 3) CD8+ T cells in the context of this compound treatment is not detailed, the observed activation of the broader PD-1+ CD8+ T-cell population highlights its role in modulating key immune checkpoint pathways.

| Patient Cohort | T-Cell Population Analyzed | Key Findings | Reference |

|---|---|---|---|

| 6 evaluable patients with refractory malignancies | Activated CTLs (PD-1⁺GITR⁺ CD8⁺ T-cells as a proportion of all CD8+ T-cells) | Significant increase in 5/6 patients (median 322% increase; mean 352% increase) | researchgate.net |

Gene Expression Profiling of LXR Targets in Whole Blood (e.g., ABCA1)

As a potent Liver X Receptor (LXR) agonist, this compound functions by activating the transcription of LXR target genes. adooq.commedchemexpress.com Monitoring the expression of these target genes in peripheral blood serves as a direct pharmacodynamic marker of the drug's activity and target engagement. inspirna.com The primary LXR target gene modulated by this compound is Apolipoprotein E (ApoE). researchgate.netinspirna.commedchemexpress.com

In a first-in-human phase 1 study, the induction of ApoE gene expression in peripheral blood cells was assessed in patients with refractory cancers. The results demonstrated robust LXR target engagement, with ApoE expression correlating with this compound drug exposure. researchgate.net This induction was observed at steady-state (day 15) of treatment. inspirna.com

LXRs are master regulators of cholesterol homeostasis, and a prototypical target gene in this pathway is the ATP-binding cassette transporter A1 (ABCA1). nih.govresearchgate.netnih.gov The activation of LXR is well-established to cause the upregulation of genes involved in reverse cholesterol transport, including ABCA1. nih.gov Studies with other synthetic LXR agonists, such as LXR-623, have shown that a single oral dose can strongly induce the expression of ABCA1 in whole blood RNA in both animal models and human subjects. nih.gov This induction of ABCA1 in peripheral blood cells suggests that gene regulation in the blood can serve as a proxy for LXR activity in tissues. nih.gov Although specific ABCA1 induction data for this compound from clinical trials is not detailed, its mechanism as an LXR agonist implies a similar effect on this key target gene.

| Gene Target | Patient Cohort | Fold Induction (at steady-state) | Significance | Reference |

|---|---|---|---|---|

| ApoE | Patients with refractory malignancies | Median: 3.57-fold; Mean: 11.61-fold | Indicates robust LXR target engagement | researchgate.net |

Biomarkers for Rgx 104 Free Acid Response and Patient Stratification

Predictive Biomarkers for Clinical Benefit

Predictive biomarkers are instrumental in identifying patients who are most likely to respond to a particular therapy. For RGX-104 free acid, key predictive indicators have been identified in the tumor microenvironment.

Clinical data suggests that baseline levels of Apolipoprotein E (ApoE) in the tumor can predict the clinical benefit of this compound free acid. aacrjournals.org Lower pre-treatment levels of tumoral ApoE have been associated with a greater likelihood of positive clinical outcomes. aacrjournals.orgascopubs.org Specifically, a retrospective analysis of a phase 1 study indicated that patients exhibiting stable disease or a partial response to this compound free acid predominantly had an ApoE tumor positive score of ≤20%. aacrjournals.org This suggests that tumors with low intrinsic ApoE expression may be more susceptible to the therapeutic effects of LXR agonism by this compound free acid, which functions in part by transcriptionally activating the ApoE gene. inspirna.cominspirna.com

| Biomarker | Patient Population with Clinical Benefit (Stable Disease or Partial Response) | Associated Outcome |

|---|---|---|

| Baseline Tumor Apolipoprotein E (ApoE) | Majority of responders had a tumor positive score of ≤20% | Higher likelihood of clinical benefit |

The expression status of Programmed death-ligand 1 (PD-L1) in tumors also appears to be a significant predictive biomarker for this compound free acid response. Clinical findings have revealed that tumors negative for PD-L1 expression have markedly lower baseline levels of ApoE. inspirna.com This observation links low PD-L1 status to the previously mentioned predictive value of low baseline ApoE. Consequently, patients with PD-L1 negative or low-expressing tumors are considered more likely to derive clinical benefit from this compound free acid. aacrjournals.orginspirna.com Durable partial responses have been noted in patients with checkpoint inhibitor-refractory or -resistant tumors that were characterized as PD-L1 low or negative. inspirna.com

Pharmacodynamic Biomarkers of this compound free Acid Activity

Pharmacodynamic biomarkers are essential for confirming that a drug is engaging its target and eliciting the expected biological effects. Treatment with this compound free acid leads to several measurable changes in circulating immune cells and gene expression that serve as indicators of its on-target activity.

A primary mechanism of action for this compound free acid is the depletion of immunosuppressive myeloid-derived suppressor cells (MDSCs). inspirna.cominspirna.com Monitoring the levels of circulating MDSCs has proven to be a reliable pharmacodynamic biomarker of the drug's activity. aacrjournals.orgnih.gov Clinical studies have demonstrated a substantial reduction in both granulocytic (G-MDSC) and monocytic (M-MDSC) populations following treatment. aacrjournals.orgnih.gov In evaluable patients, up to a 95% depletion of G-MDSCs was observed, with a median decrease in the range of 78% to 86%. ascopubs.orgaacrjournals.orgresearchgate.net M-MDSC populations were also reduced, with up to 89% depletion and a median decrease of 33%. aacrjournals.orgnih.gov This depletion of MDSCs is a key indicator of the immune-stimulatory effects of this compound free acid. aacrjournals.org

| MDSC Subpopulation | Maximum Depletion Observed | Median Decrease Reported |

|---|---|---|

| Granulocytic MDSCs (G-MDSC) | Up to 95% | 78% - 86% |

| Monocytic MDSCs (M-MDSC) | Up to 89% | 33% |

As an LXR agonist, this compound free acid's engagement with its target can be directly measured by the upregulation of LXR-responsive genes. inspirna.com The induction of ApoE gene expression in peripheral blood cells serves as a robust pharmacodynamic marker. aacrjournals.orgresearchgate.net At steady-state, treatment with this compound free acid has been shown to result in a median 3.57-fold increase and a mean 11.61-fold increase in ApoE expression. aacrjournals.orgresearchgate.netresearchgate.net The induction of other LXR target genes, such as ABCA1, has also been documented, with increases ranging from 6.3-fold to 7-fold over baseline. aacrjournals.org This dose-dependent gene induction provides clear evidence of target engagement. aacrjournals.orginspirna.com

The depletion of immunosuppressive MDSCs by this compound free acid is expected to lead to the activation of cytotoxic T-lymphocytes (CTLs). inspirna.com Indeed, changes in T-cell subpopulations and their activation states are key pharmacodynamic biomarkers. An increase in activated circulating PD-1+GITR+ CD8+ T-cells has been observed in the majority of treated patients. ascopubs.orgaacrjournals.org Reports from clinical trials show a median increase of 257% to 287% in this T-cell population, with some patients exhibiting up to a 12-fold increase. ascopubs.orgresearchgate.netinspirna.com Furthermore, in combination therapy with docetaxel (B913), this compound free acid has been associated with even more pronounced T-cell activation, including up to a 5-fold increase in total CD8 T-cells and a 7-fold increase in LAG-3+ CD8 T-cells. aacrjournals.org

| T-Cell Marker | Treatment Regimen | Observed Change |

|---|---|---|

| Activated PD-1+GITR+ CD8+ T-cells | Monotherapy | Median increase of 257% - 287%; up to 12-fold increase |

| Total CD8 T-cells | Combination with docetaxel | Up to 5-fold increase |

| LAG-3+ CD8 T-cells | Combination with docetaxel | Up to 7-fold increase |

Serum Cytokine and Lipid Biomarker Profiling

In the clinical development of this compound free acid, an orally bioavailable liver X receptor (LXR) agonist, significant emphasis has been placed on identifying pharmacodynamic biomarkers to understand its mechanism of action and to guide patient stratification. aacrjournals.orgclinicaltrials.gov As this compound modulates innate immunity, profiling of serum cytokines and lipids provides a window into the biological activity of the compound. nih.gov

Cytokine Analysis

This compound stimulates the innate immune response, leading to the depletion of myeloid-derived suppressor cells (MDSCs) and the activation of dendritic cells, which in turn stimulates T-cell activity. nih.gov This immunomodulatory effect is reflected in changes in circulating cytokine levels. Clinical studies have monitored serum cytokines to assess the immunologic activity of this compound. aacrjournals.org A key finding from a Phase 1 study analysis is the association between the clinical activity of this compound and the activation of CD8+ T cells, which was accompanied by the induction of Interferon-gamma (IFN-γ). inspirna.com This suggests that IFN-γ may serve as a biomarker for the desired anti-tumor immune response elicited by this compound.

The table below summarizes the key findings related to cytokine profiling for this compound free acid.

| Biomarker Category | Analyte | Association with this compound Free Acid | Implication |

| Serum Cytokine | Interferon-gamma (IFN-γ) | Induction is associated with CD8+ T cell activation and clinical activity. inspirna.com | Potential biomarker for pharmacodynamic response and anti-tumor immunity. |

Lipid Profiling

As an LXR agonist, this compound free acid directly engages a key regulator of cholesterol and fatty acid metabolism. nih.govnih.gov Activation of LXR is known to increase lipid synthesis. researchgate.net Consequently, changes in the serum lipid profile are an expected on-target effect of the drug. Clinical investigations have reported reversible hyperlipidemia and lipid elevations in patients treated with this compound. inspirna.com While specific lipidomic profiles correlating with tumor response have not been detailed, the observed hyperlipidemia serves as a pharmacodynamic marker, confirming that the LXR target is being engaged by the compound in patients. Monitoring serum lipids is a component of clinical studies with this compound. aacrjournals.org

The table below outlines the findings related to lipid profiling.

| Biomarker Category | Finding | Mechanism | Implication |

| Serum Lipid | Reversible Hyperlipidemia | On-target effect of LXR agonism, which regulates cholesterol and fatty acid metabolism. inspirna.com | Confirms target engagement and biological activity of this compound free acid. |

Identification and Role of LRP1 as a Related Biomarker

This compound free acid functions by activating the LXR, which leads to the transcriptional activation of the Apolipoprotein E (ApoE) gene. aacrjournals.orgnih.gov The resulting ApoE protein plays a crucial role in the drug's anti-tumor mechanism. nih.gov A key receptor for ApoE is the Low-Density Lipoprotein Receptor-Related Protein 1 (LRP1). aacrjournals.org The expression levels of both ApoE and its receptor LRP1 in tumor tissue have been investigated as potential biomarkers for patient stratification. aacrjournals.org

Correlative analyses from clinical trials have monitored intratumoral ApoE and LRP1 expression in biopsy specimens to identify a biomarker subset that could support prospective patient selection. aacrjournals.org An early clinical observation of a patient who experienced a confirmed partial response to this compound treatment revealed a specific biomarker profile: the patient's tumor exhibited high LRP1 expression. This finding has spurred further investigation into the utility of LRP1 expression as a predictive biomarker for clinical outcomes with this compound. clinicaltrials.gov The hypothesis is that tumors with high levels of the ApoE receptor, LRP1, may be more sensitive to the increased ApoE expression induced by this compound.

The table below details the role of LRP1 as a biomarker.

| Biomarker | Location of Measurement | Finding in Responding Patient | Potential Role |

| LRP1 (Low-Density Lipoprotein Receptor-Related Protein 1) | Tumor Tissue Biopsy | High Expression | Predictive biomarker for patient stratification; may indicate increased sensitivity to ApoE-mediated anti-tumor effects. aacrjournals.orgclinicaltrials.gov |

Immunological and Tumor Microenvironment Modulation by Rgx 104 Free Acid

Reversal of Tumor-Induced Immunosuppression

Tumors often create an immunosuppressive environment that hinders effective anti-tumor immune responses. RGX-104 free Acid actively works to counteract this immunosuppression by targeting critical immune cell populations and restoring the functionality of anti-tumor effector cells.

Overcoming MDSC-Mediated Immune Evasion Mechanisms

Myeloid-derived suppressor cells (MDSCs) are a heterogeneous population of immature myeloid cells that significantly contribute to tumor-induced immunosuppression, promoting immune evasion and resistance to various cancer therapies, including checkpoint inhibitors and chemotherapy rakliga.huuni.lu. This compound free Acid's primary mechanism in overcoming MDSC-mediated immune evasion involves the activation of the LXR-ApoE pathway. Upon activation, ApoE binds to its receptor LRP8 on MDSCs, which subsequently induces apoptosis in these immunosuppressive cells americanelements.comnih.gov.

Preclinical studies have demonstrated the efficacy of this compound free Acid in depleting MDSCs. In syngeneic mouse models of melanoma and lung cancer, treatment with this compound free Acid resulted in a reduction of circulating and intratumoral MDSCs by over 50% through ApoE-dependent apoptosis. Flow cytometry analysis confirmed the reduction of both polymorphonuclear MDSCs (PMN-MDSCs, CD11b+Ly6G+) and monocytic MDSCs (M-MDSCs, CD11b+Ly6C+), with RNA sequencing validating the activation of the LXR pathway. Oral administration of this compound free Acid also led to a significant increase in apoptotic circulating granulocytic MDSCs (G-MDSCs) among total CD45+ lymphocytes in treated mice. In vitro experiments further showed that this compound free Acid could significantly reduce the ratio of MDSCs, highlighting its potent inhibitory effect on these cells.

Clinical data from Phase 1 trials corroborate these preclinical findings. Robust ApoE induction was observed in patients treated with this compound free Acid, which correlated with a substantial depletion of MDSCs rakliga.huinvivochem.com. Specifically, MDSC depletion ranging from 70% to 90% relative to baseline was observed in patients invivochem.com. A Phase 1a/b trial reported substantial MDSC depletion in 12 out of 17 evaluable patients, and significant decreases in MDSC levels were noted in another Phase 1 clinical trial nih.gov.

Table 1: MDSC Depletion by this compound free Acid

| Study Type | Model/Patient Population | Key Finding (MDSC Reduction) | Mechanism | Citation |

| Preclinical | Syngeneic mouse models (melanoma, lung cancer) | >50% reduction in circulating and intratumoral MDSCs | ApoE-dependent apoptosis via LRP8 binding | nih.gov |

| Preclinical | Tumor-bearing mice | Significant increase in apoptotic circulating G-MDSCs | LXR-ApoE pathway activation | |

| In vitro | 4T1 cells and MDSCs | Significant reduction in MDSC ratio | Direct inhibition of MDSCs | |

| Clinical | Patients with advanced solid tumors (Phase 1) | 70-90% depletion relative to baseline | ApoE induction | invivochem.com |

| Clinical | Patients with refractory malignancies (Phase 1a/b) | Substantial MDSC depletion (12/17 evaluable patients) | LXR-ApoE pathway activation | nih.gov |

| Clinical | Patients in Phase 1 trial | Significant decreases in MDSC levels | LXR/ApoE agonism |

Restoration of Effective Anti-Tumor T-Cell Function

The depletion of MDSCs by this compound free Acid is critical for restoring and enhancing effective anti-tumor T-cell function. By removing a major immunosuppressive barrier, this compound free Acid enables the activation and infiltration of cytotoxic T lymphocytes (CTLs), particularly CD8+ T cells, which are crucial for direct tumor cell killing nih.gov.

Preclinical studies have demonstrated that the reduction in MDSCs correlates with enhanced T-cell proliferation and tumor regression in mouse models. This compound free Acid has been shown to enhance the anti-tumor effect of CTLs through MDSC depletion. Furthermore, this compound free Acid stimulates dendritic cells (DCs), which are essential for the proper priming and activation of T cells, thereby contributing to robust anti-tumor immunity uni.lunih.gov. Combination therapy studies in mice bearing Lewis lung cancer showed that co-administration of this compound free Acid with anti-PD-1 therapy yielded synergistic anti-tumor activity and increased mouse survival, surpassing the efficacy of either monotherapy nih.gov.

In clinical settings, the immunomodulatory effects of this compound free Acid extend to T-cell activation. Activation of circulating PD-1+ T cells was observed in patients who experienced MDSC depletion nih.gov. Clinical activity in patients was associated with increases in T cell activation markers, exceeding levels typically observed with this compound free Acid alone, particularly in combination regimens uni.lu.

Influence on the Acidic Tumor Microenvironment

The tumor microenvironment (TME) in solid tumors is often characterized by an acidic extracellular pH (typically pH 6.5–6.8), a consequence of increased glycolysis and lactic acid production by tumor cells (the Warburg effect). This acidic TME is profoundly immunosuppressive, interfering with effective anti-tumor T-cell responses by promoting anergy and apoptosis of CD8+ T cells. Moreover, an acidic environment can enhance the function of other immunosuppressive cells, such as MDSCs and tumor-associated macrophages (TAMs).